1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride
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Overview
Description
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an aminophenyl group attached to a tetrahydroisoquinolinone core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-aminophenyl and tetrahydroisoquinoline derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, along with catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Reaction Steps:
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Phenylamine: A primary amine with similar reactivity but different structural properties.
Tetrahydroisoquinoline: The core structure of the compound, which can be modified to produce various derivatives.
Quinones: Oxidized derivatives that share some chemical properties with the compound.
Uniqueness
1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is unique due to its specific combination of the aminophenyl group and the tetrahydroisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
64097-17-2 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2,4-dihydro-1H-isoquinolin-2-ium-3-one;chloride |
InChI |
InChI=1S/C15H14N2O.ClH/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15;/h1-8,15H,9,16H2,(H,17,18);1H |
InChI Key |
LLTIMRCNHPKMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C([NH2+]C1=O)C3=CC=C(C=C3)N.[Cl-] |
Origin of Product |
United States |
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